2-(4-羟基苯基)丙酸甲酯

描述

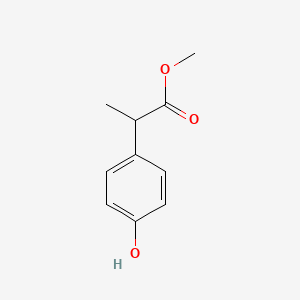

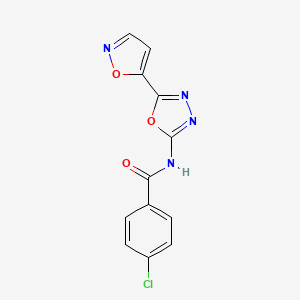

“Methyl 2-(4-hydroxyphenyl)propanoate” is a chemical compound with the molecular formula C10H12O3 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 3-(4-hydroxyphenyl)propionate” was used to modulate plant growth and secondary metabolite accumulation in Perilla frutescens . Another compound, “Methyl 3,3’-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate”, was synthesized from “methyl 3-(4-hydroxyphenyl)propanoate” and 1,2-dibromoethane by Williamson etherification .Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-hydroxyphenyl)propanoate” consists of 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The average mass is 196.200 Da and the monoisotopic mass is 196.073563 Da .Chemical Reactions Analysis

“Methyl 2-(4-hydroxyphenyl)propanoate” is an intermediate in the synthesis of (±)-Fluazifop, a grass-selective herbicide .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(4-hydroxyphenyl)propanoate” include a density of 1.3±0.1 g/cm3, a boiling point of 356.2±27.0 °C at 760 mmHg, and a flash point of 141.8±17.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .科学研究应用

Synthesis of Bio-based Copolyesters

This compound serves as a monomer in the synthesis of bio-based aliphatic–aromatic copolyesters. Researchers have successfully synthesized a novel series of copolyesters by melt copolymerization of this monomer with various diacids . These copolyesters exhibit good degradability and low ecotoxicity , making them promising materials for environmentally friendly applications.

Development of Degradable Polymeric Materials

The environmental burden of non-degradable polymers has led to a focus on developing degradable polyesters from bio-based resources. Methyl 2-(4-hydroxyphenyl)propanoate is used to create polyesters that degrade under the action of microorganisms, due to the presence of easily hydrolyzable bonds .

Pharmaceutical Applications

This compound is a synthetic intermediate in the preparation of G protein-coupled receptor 40 (GPR40) agonists . These agonists are potential antidiabetic agents, highlighting the compound’s role in the development of new therapeutic drugs .

Enzymatic Coupling of Saccharides to Proteins

In bioconjugation processes, Methyl 2-(4-hydroxyphenyl)propanoate may be used for the enzymatic coupling of saccharides to proteins. This application is crucial for the modification of biomolecules to enhance their stability, efficacy, or delivery .

Material Science Research

The compound’s role in the synthesis of copolyesters contributes to material science research, particularly in the study of materials with specific thermal and mechanical properties. The copolyesters synthesized using this monomer have been shown to have varied tensile strengths and melting points, which are significant for their application in different environmental conditions .

Environmental Toxicity Studies

The low ecotoxicity of the copolyesters derived from Methyl 2-(4-hydroxyphenyl)propanoate has been confirmed through earthworm ecotoxicity tests. This aspect is vital for assessing the environmental impact of new materials before they are introduced into the market .

作用机制

While the specific mechanism of action for “Methyl 2-(4-hydroxyphenyl)propanoate” is not clear, a related compound, “Methyl 3-(4-hydroxyphenyl)propionate”, has been shown to modulate plant growth and root system architecture. It functions as a nitrification inhibitor in soil and also affects plant growth through the NO/ROS-mediated auxin signaling pathway .

安全和危害

The safety data sheet for a similar compound, “Methyl 3-(2-hydroxyphenyl)propionate”, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

methyl 2-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHGMEYPUKSMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2598260.png)

![4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2598262.png)

![2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride](/img/structure/B2598264.png)

![4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2598268.png)

![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598271.png)

![5-(4-Fluorophenyl)-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2598272.png)